N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15309079
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO3 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-6-ethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H19NO3/c1-4-14-6-8-18-16(10-14)17(22)11-19(24-18)20(23)21-15-7-5-12(2)13(3)9-15/h5-11H,4H2,1-3H3,(H,21,23) |
| Standard InChI Key | CAOPYQKMAYDEFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |
Introduction
N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are characterized by their fused benzene and pyran rings, which confer diverse biological activities and potential applications in pharmaceuticals and materials science. This compound features a dimethylphenyl group, an ethyl substituent, and a carboxamide functional group, contributing to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves several key steps, including the optimization of reaction conditions for temperature and time to maximize yield while minimizing side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Chromene derivatives, including N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide, are known for their diverse biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. These activities are attributed to the compound's ability to interact with specific molecular targets and pathways.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves interactions at the molecular level, potentially including:
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Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in key biological processes.
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Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, thereby influencing cellular signaling pathways.
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Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Potential Applications
N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has potential applications across various scientific fields, including pharmaceuticals and materials science. Its unique structure and biological activities make it a subject of interest for further research and development.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide | Similar chromene core; different phenyl substitution | Potentially different biological activities due to methyl substitution |
| 4-Oxo-4H-chromene-2-carboxamide | Lacks substituents on the aromatic ring | Simpler structure may lead to different biological activity |
| N-Benzyl-4-oxo-4H-chromene-2-carboxamide | Contains a benzyl group instead of dimethylphenyl | May exhibit distinct pharmacological properties |
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